molecular formula C10H12 B14672216 (r)-3-Phenyl-1-butene CAS No. 36617-88-6

(r)-3-Phenyl-1-butene

Cat. No.: B14672216
CAS No.: 36617-88-6
M. Wt: 132.20 g/mol
InChI Key: CHPXLAPHLQIKCA-SECBINFHSA-N
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Description

®-3-Phenyl-1-butene is an organic compound that belongs to the class of alkenes It features a phenyl group attached to the third carbon of a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Phenyl-1-butene can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, phenylmagnesium bromide can react with 3-buten-1-ol under controlled conditions to yield ®-3-Phenyl-1-butene. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

On an industrial scale, ®-3-Phenyl-1-butene can be produced through catalytic hydrogenation of phenylacetylene. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenyl-1-butene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of ®-3-Phenyl-1-butene can yield 3-phenylbutane using a palladium or platinum catalyst.

    Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Phenylacetic acid.

    Reduction: 3-Phenylbutane.

    Substitution: 3,4-Dibromo-1-phenylbutane.

Scientific Research Applications

®-3-Phenyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials due to its reactive double bond.

Mechanism of Action

The mechanism of action of ®-3-Phenyl-1-butene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The phenyl group can also stabilize reaction intermediates through resonance, influencing the reaction pathway and product distribution.

Comparison with Similar Compounds

Similar Compounds

    Styrene: Similar to ®-3-Phenyl-1-butene but with a vinyl group instead of a butene chain.

    Phenylacetylene: Contains a triple bond instead of a double bond.

    3-Phenylpropene: Has a shorter carbon chain compared to ®-3-Phenyl-1-butene.

Uniqueness

®-3-Phenyl-1-butene is unique due to its specific structural arrangement, which combines the reactivity of an alkene with the stability provided by the phenyl group. This makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

36617-88-6

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

[(2R)-but-3-en-2-yl]benzene

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1

InChI Key

CHPXLAPHLQIKCA-SECBINFHSA-N

Isomeric SMILES

C[C@H](C=C)C1=CC=CC=C1

Canonical SMILES

CC(C=C)C1=CC=CC=C1

Origin of Product

United States

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